
(R)-6-Butyl-1,4-cycloheptadiene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-6-Butyl-1,4-cycloheptadiene is an organic compound characterized by a seven-membered ring with two double bonds and a butyl group attached to the sixth carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-6-Butyl-1,4-cycloheptadiene typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Diels-Alder reaction, where a diene and a dienophile react to form the cycloheptadiene ring. The reaction conditions often include elevated temperatures and the use of catalysts to enhance the reaction rate and yield.
Industrial Production Methods: In an industrial setting, the production of ®-6-Butyl-1,4-cycloheptadiene may involve large-scale Diels-Alder reactions using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality and high yields. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: ®-6-Butyl-1,4-cycloheptadiene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the double bonds into single bonds, yielding saturated cycloheptane derivatives. Common reducing agents include hydrogen gas with a palladium catalyst.
Substitution: The butyl group can be substituted with other functional groups through reactions with halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst under high pressure.
Substitution: Halogenation using bromine or chlorine in the presence of light or a catalyst.
Major Products:
Oxidation: Epoxides, ketones.
Reduction: Saturated cycloheptane derivatives.
Substitution: Halogenated or nucleophile-substituted cycloheptadiene derivatives.
Scientific Research Applications
®-6-Butyl-1,4-cycloheptadiene has several applications in scientific research:
Chemistry: It serves as a precursor for synthesizing more complex organic molecules and as a model compound for studying reaction mechanisms.
Biology: The compound is used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives has shown potential for developing new therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ®-6-Butyl-1,4-cycloheptadiene involves its interaction with molecular targets through its double bonds and butyl group. These interactions can lead to the formation of reactive intermediates, which then participate in further chemical transformations. The specific pathways and targets depend on the type of reaction and the conditions employed.
Comparison with Similar Compounds
Cycloheptadiene: Lacks the butyl group, making it less hydrophobic.
Cyclooctadiene: Has an additional carbon in the ring, altering its reactivity and physical properties.
Cyclohexadiene: Smaller ring size, leading to different chemical behavior.
Uniqueness: ®-6-Butyl-1,4-cycloheptadiene is unique due to its specific ring size and the presence of a butyl group, which imparts distinct chemical and physical properties. These features make it a valuable compound for various applications in research and industry.
Properties
CAS No. |
33156-91-1 |
|---|---|
Molecular Formula |
C11H18 |
Molecular Weight |
150.26 g/mol |
IUPAC Name |
(6R)-6-butylcyclohepta-1,4-diene |
InChI |
InChI=1S/C11H18/c1-2-3-8-11-9-6-4-5-7-10-11/h4,6-7,10-11H,2-3,5,8-9H2,1H3/t11-/m1/s1 |
InChI Key |
IRKYSUMPMNRVDS-LLVKDONJSA-N |
Isomeric SMILES |
CCCC[C@@H]1CC=CCC=C1 |
Canonical SMILES |
CCCCC1CC=CCC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


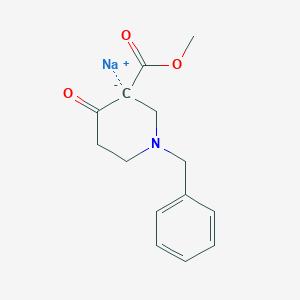
![2-Ethyl-2-methyl-1,5-diphenyl-imidazo[4,5-b]phenazine](/img/structure/B12678278.png)
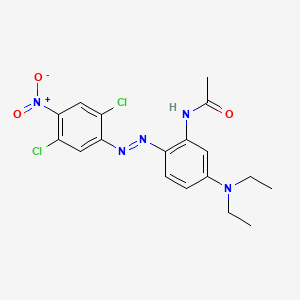

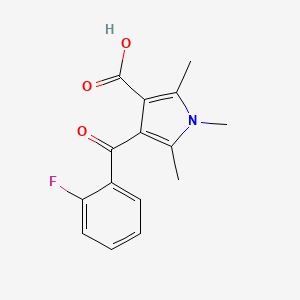

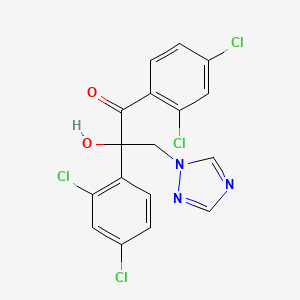



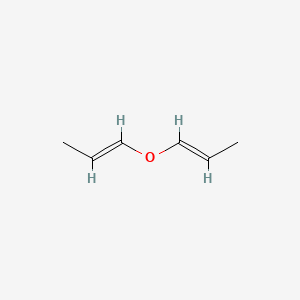

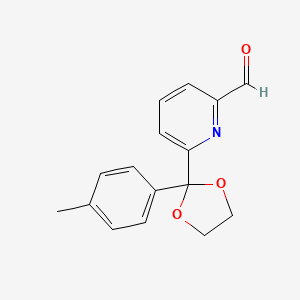
![12-oxapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(13),2(11),4,6,8,15,17,19-octaene-3,10,14,21-tetrone](/img/structure/B12678360.png)
